![molecular formula C20H20N2O3S2 B2849098 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895455-13-7](/img/structure/B2849098.png)
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide
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Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a simple and efficient method and has shown promising results in scientific research.
Scientific Research Applications
Anticancer and Antimicrobial Applications
- A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which shares a similar thiazolylacetamide core with the requested compound, demonstrated significant urease inhibition activity and moderate to good antibacterial activities. Molecular docking studies suggested these compounds bind to the non-metallic active site of the urease enzyme, highlighting their potential in designing urease inhibitors (Gull et al., 2016).
- Another research synthesized derivatives with a thiazole-containing moiety, exhibiting reasonable anticancer activity against various cancer cell lines, including melanoma, demonstrating the potential of thiazole derivatives in cancer treatment (Duran & Demirayak, 2012).
Optoelectronic Properties
- Thiazole-based polythiophenes, including N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide derivatives, were synthesized for their optoelectronic properties. These conducting polymers, studied for optical band gaps and switching times, show promise in materials science, particularly in applications requiring specific optical and electronic properties (Camurlu & Guven, 2015).
Chemical Synthesis and Reactivity
- Research on the synthesis and complexing properties of N-(4-substituted-thiazolyl)oxamic acid derivatives highlighted potent antiallergy activity, showing the versatility of thiazolyl compounds in synthesizing biologically active agents (Hargrave et al., 1983).
- A study focused on the influence of solvent and substituents on the reaction of N-alkylthioacetamides with dimethyl acetylenedicarboxylate to synthesize functionalized thiophenes containing an exocyclic double bond, demonstrating the synthetic utility of thiazole derivatives in organic synthesis (Obydennov et al., 2013).
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-4-7-15(8-5-13)26-12-19(23)22-20-21-16(11-27-20)14-6-9-17(24-2)18(10-14)25-3/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDGTIORFUKUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide |
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